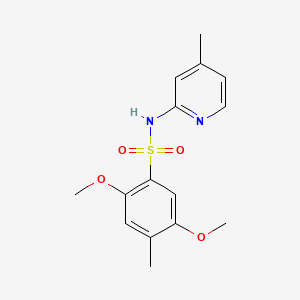
2,5-dimethoxy-4-methyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethoxy-4-methyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that combines a benzene ring with methoxy and methyl groups, a pyridine ring, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-4-methyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with methoxy and methyl substituents. This can be achieved through electrophilic aromatic substitution reactions. The pyridine ring is then introduced through a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and sulfonation steps, as well as the development of efficient purification methods to isolate the final product.
化学反応の分析
Types of Reactions
2,5-Dimethoxy-4-methyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of a nitro group would yield an amine.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its sulfonamide group makes it a potential candidate for enzyme inhibition studies.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2,5-dimethoxy-4-methyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This can lead to various biological effects, depending on the specific enzyme or receptor targeted.
類似化合物との比較
Similar Compounds
2,5-Dimethoxy-4-methylbenzaldehyde: Shares the methoxy and methyl groups but lacks the pyridine and sulfonamide groups.
2,5-Dimethoxy-4-methylphenethylamine: Similar structure but with an ethylamine group instead of the pyridine and sulfonamide groups.
Uniqueness
The uniqueness of 2,5-dimethoxy-4-methyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both the pyridine and sulfonamide groups allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
1428150-85-9 |
|---|---|
分子式 |
C15H18N2O4S |
分子量 |
322.4g/mol |
IUPAC名 |
2,5-dimethoxy-4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O4S/c1-10-5-6-16-15(7-10)17-22(18,19)14-9-12(20-3)11(2)8-13(14)21-4/h5-9H,1-4H3,(H,16,17) |
InChIキー |
DEGQESWBBRMJIM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















